molecular formula C10H10S2 B14294810 3,4'-Dimethyl-2,2'-bithiophene CAS No. 113386-74-6

3,4'-Dimethyl-2,2'-bithiophene

Cat. No.: B14294810
CAS No.: 113386-74-6
M. Wt: 194.3 g/mol
InChI Key: VPINLMWJQXWJDY-UHFFFAOYSA-N
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Description

3,4’-Dimethyl-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes, which are composed of two thiophene rings connected by a single bond. This compound is characterized by the presence of two methyl groups attached to the 3 and 4 positions of the thiophene rings. Bithiophenes are known for their electronic properties and are widely studied in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Dimethyl-2,2’-bithiophene typically involves the coupling of two thiophene units. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to form the carbon-carbon bond between the thiophene rings . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere.

Industrial Production Methods: Industrial production of 3,4’-Dimethyl-2,2’-bithiophene may involve similar coupling reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 3,4’-Dimethyl-2,2’-bithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Ferric chloride in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like bromine or iodine in the presence of a catalyst.

Major Products:

    Oxidation: Polythiophene derivatives.

    Reduction: Thiophene derivatives with reduced functional groups.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3,4’-Dimethyl-2,2’-bithiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4’-Dimethyl-2,2’-bithiophene involves its interaction with various molecular targets and pathways. In organic electronics, its conjugated system allows for efficient charge transport, making it an excellent material for conductive polymers. The presence of methyl groups enhances its solubility and processability, which are crucial for industrial applications .

Comparison with Similar Compounds

Uniqueness: 3,4’-Dimethyl-2,2’-bithiophene is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The position of the methyl groups can affect the compound’s stability, solubility, and overall performance in various applications.

Properties

CAS No.

113386-74-6

Molecular Formula

C10H10S2

Molecular Weight

194.3 g/mol

IUPAC Name

3-methyl-2-(4-methylthiophen-2-yl)thiophene

InChI

InChI=1S/C10H10S2/c1-7-5-9(12-6-7)10-8(2)3-4-11-10/h3-6H,1-2H3

InChI Key

VPINLMWJQXWJDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=CC(=CS2)C

Origin of Product

United States

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